2-(Methylamino)acetamide

Vue d'ensemble

Description

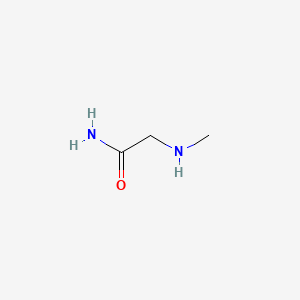

2-(Methylamino)acetamide is an organic compound with the molecular formula C3H8N2O It is a derivative of acetamide, where one of the hydrogen atoms in the amide group is replaced by a methylamino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Methylamino)acetamide can be synthesized through several methods. One common approach involves the reaction of methylamine with glycine or its derivatives under controlled conditions. The reaction typically proceeds as follows:

CH3NH2+NH2CH2COOH→CH3NHCH2CONH2+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Methylamino)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield simpler amine derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylacetamide, while reduction could produce methylamine and acetic acid.

Applications De Recherche Scientifique

Biochemical Research

2-(Methylamino)acetamide is widely utilized as a reagent in biochemical assays and studies due to its unique structural properties. Its hydrochloride form, this compound hydrochloride, is soluble in water and appears as a white crystalline powder, making it suitable for laboratory applications.

Enzyme Inhibition Studies

Recent studies have explored the inhibitory effects of acetamide derivatives, including this compound, on heme oxygenase-1 (HO-1). A molecular docking study indicated that certain derivatives exhibited promising inhibitory activity against HO-1, with IC50 values less than 10 μM . This suggests potential therapeutic applications in conditions where HO-1 modulation is beneficial.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic roles, particularly in antifungal and anticancer activities.

Antifungal Activity

A series of novel aminoacetamides were synthesized, and their antifungal activities were evaluated against pathogens such as Sclerotinia sclerotiorum and Phytophthora capsici. Compounds derived from the aminoacetamide scaffold showed significant antifungal properties, with one compound demonstrating an EC50 value of 2.89 µg/mL against S. sclerotiorum, outperforming commercial fungicides .

Anticancer Potential

Studies have also focused on the synthesis of thiazole derivatives that include this compound as a core structure. These derivatives were evaluated for anticancer activity, indicating the compound's potential role in developing new cancer therapies.

Molecular Docking Studies

In one study focused on acetamide derivatives, molecular docking techniques were employed to understand the interactions between these compounds and target enzymes such as succinate dehydrogenase (SDH). The findings highlighted that specific structural modifications could enhance inhibitory potency against SDH, suggesting pathways for developing new fungicides .

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted on various derivatives of this compound to evaluate their biological activities. Modifications to the core structure led to varying degrees of inhibition against HO-1 and other targets, demonstrating the importance of molecular structure in determining biological efficacy .

Mécanisme D'action

The mechanism of action of 2-(Methylamino)acetamide involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or modulator of specific biochemical pathways, depending on the context of its use. The exact pathways and targets may vary based on the specific application and experimental conditions.

Comparaison Avec Des Composés Similaires

Acetamide: The parent compound, differing by the absence of the methylamino group.

N-Methylacetamide: Similar structure but lacks the additional amino group.

Methylamine: A simpler amine derivative without the acetamide group.

Uniqueness: 2-(Methylamino)acetamide is unique due to the presence of both the methylamino and acetamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler counterparts.

Activité Biologique

2-(Methylamino)acetamide, also known as N-methylglycine amide, is an organic compound with significant biological relevance. Its structure, characterized by the presence of both amine and amide functional groups, allows it to participate in various biochemical processes. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C3H9N2O

- Molecular Weight : 89.12 g/mol

- Solubility : Soluble in water, making it suitable for various laboratory applications.

Synthesis

This compound can be synthesized through several methods, typically involving the reaction of acetic acid derivatives with methylamine. The following table summarizes some synthetic routes:

| Method | Reagents | Yield |

|---|---|---|

| Direct amination | Acetic acid + Methylamine | 70-80% |

| Coupling reaction | Acetic anhydride + Methylamine | 60-75% |

| N-Acylation | N-methylglycine + Acyl chloride | 50-65% |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a series of acetamide derivatives were synthesized and screened for antibacterial activity against various strains of bacteria. Notably, compounds containing the this compound moiety exhibited significant antibacterial activity comparable to standard antibiotics such as levofloxacin and cefadroxil .

Table: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound A | E. coli | 20 | Strong |

| Compound B | S. aureus | 25 | Moderate |

| Compound C | B. subtilis | 15 | Strong |

Neurological Effects

This compound has been studied for its effects on cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in regulating neurotransmitter levels in the brain. Inhibition studies revealed that certain derivatives could selectively inhibit BChE activity, which may have implications for treating neurodegenerative diseases like Alzheimer's .

Case Studies

-

Antibacterial Efficacy Study

A study published in Scientific Reports evaluated the antibacterial efficacy of synthesized acetamides derived from this compound against common pathogens. The results indicated that modifications to the acetamide structure significantly enhanced antibacterial potency, particularly against Gram-positive bacteria . -

Cholinesterase Inhibition

Another study focused on the inhibition of cholinesterases by derivatives of this compound. The findings suggested that specific substitutions on the acetamide backbone could lead to selective inhibition profiles, which are crucial for designing drugs targeting Alzheimer’s disease .

The biological activities of this compound are primarily attributed to its structural features:

- The amine group allows for hydrogen bonding with biological targets.

- The amide functionality contributes to the stability and solubility of the compound in physiological conditions.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between this compound derivatives and their biological targets. These studies suggest that the compounds bind effectively to active sites on enzymes like AChE and BChE, leading to inhibition through competitive binding mechanisms.

Propriétés

IUPAC Name |

2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-5-2-3(4)6/h5H,2H2,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBFWSMELCDMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902419 | |

| Record name | NoName_1662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6250-76-6 | |

| Record name | N-Methylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006250766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.